2,2,2-Trifluoroethylamine: A Technical Guide to its Chemical Properties, Structure, and Applications
2,2,2-Trifluoroethylamine: A Technical Guide to its Chemical Properties, Structure, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine (TFEA), with the chemical formula CF₃CH₂NH₂, is a fluorinated organic compound that serves as a critical building block in modern synthetic chemistry. It is a colorless, volatile liquid recognized for the unique properties imparted by its trifluoromethyl (-CF₃) group.[1][2] The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which significantly influences the reactivity and basicity of the adjacent amino group.[3] This structural feature is responsible for the enhanced metabolic stability, bioactivity, and modified pharmacokinetic profiles of molecules that incorporate the 2,2,2-trifluoroethyl moiety.[4][5] Consequently, TFEA is an indispensable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced fluorinated polymers.[4][6] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key applications of 2,2,2-trifluoroethylamine.
Chemical Structure and Properties
The presence of the trifluoromethyl group adjacent to the aminoethyl fragment defines the unique chemical character of TFEA. The strong carbon-fluorine bonds contribute to the high thermal and chemical stability of compounds derived from it.[3]
Physicochemical Properties
2,2,2-Trifluoroethylamine is a clear, colorless, and highly flammable liquid with a characteristic amine-like odor.[1][7] It is a volatile compound with a low boiling point.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂H₄F₃N | [8] |
| Molecular Weight | 99.06 g/mol | [6] |
| CAS Number | 753-90-2 | [8] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 36-37 °C | |
| Density | 1.262 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.301 | |
| Flash Point | -16 °C (closed cup) | |
| Vapor Pressure | ~7.6 psi at 20 °C | |
| pKa | 5.7 | [6] |
| Storage Temperature | 2-8°C |
Molecular Geometry
| Parameter | Type | Value | Reference (Computational Data for 2,2,2-Trifluoroethanol) |
| r(C-C) | Bond Length | 1.51 Å | [9] |
| r(C-F) | Bond Length | 1.34 Å (average) | [9] |
| r(C-H) | Bond Length | 1.09 Å (average) | [9] |
| r(C-N) | Bond Length | ~1.47 Å (typical) | |
| r(N-H) | Bond Length | ~1.01 Å (typical) | |
| ∠(FCC) | Bond Angle | 111.5° (average) | [9] |
| ∠(FCF) | Bond Angle | 107.3° (average) | [9] |
| ∠(HCC) | Bond Angle | 110.0° (average) | [9] |
| ∠(CCN) | Bond Angle | ~112° (estimated) |
Note: Values for C-N and N-H bonds and the CCN angle are typical values for alkylamines and are included for completeness. The other values are based on DFT computations for 2,2,2-trifluoroethanol and serve as a close approximation.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is simple, typically showing a quartet for the methylene protons (-CH₂) due to coupling with the three fluorine atoms, and a singlet for the amine protons (-NH₂), which may be broadened or exchangeable.
-
¹³C NMR: The carbon NMR spectrum will show two signals. The carbon of the methylene group (-CH₂) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also appear as a quartet due to the same C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet, as the three equivalent fluorine atoms are coupled to the two protons of the adjacent methylene group.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching bands, and very strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 99. The fragmentation pattern is dominated by the loss of radicals, with a prominent peak corresponding to the loss of a fluorine atom or the cleavage of the C-C bond.[8]
Reactivity and Applications
The trifluoromethyl group's strong electron-withdrawing effect lowers the pKa of the amine compared to its non-fluorinated analog, ethylamine, making TFEA a weaker base. This modified reactivity, combined with the stability and lipophilicity conferred by the -CF₃ group, makes TFEA a valuable synthon.
Pharmaceutical Synthesis
In drug development, incorporating a trifluoromethyl group can significantly enhance a molecule's efficacy. It increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] TFEA is therefore a key intermediate for drugs targeting various diseases, including those affecting the central nervous system, cardiovascular system, and endocrine system.[2]
Agrochemical Development
Similar to its role in pharmaceuticals, TFEA is used to create next-generation pesticides and herbicides. The resulting agrochemicals exhibit improved stability in the environment and enhanced efficacy, leading to better crop protection.[2][4]
Fluorinated Polymers and Materials Science
TFEA is an essential monomer or intermediate for synthesizing advanced fluorinated polymers. These materials are valued for their superior thermal stability, chemical resistance, and hydrophobicity, making them suitable for high-performance coatings, sealants, and other specialized applications.[5]
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful use of TFEA. Below are representative protocols for its synthesis and a common application.
Synthesis of 2,2,2-Trifluoroethylamine (Representative Method)
Several routes exist for the synthesis of TFEA, including the amination of 2,2,2-trifluoroethyl halides or sulfonates and the reduction of trifluoroacetamide.[4][10] The following is a representative procedure based on the amination of a trifluoroethyl precursor.
Methodology: Amination of 2,2,2-Trifluoroethyl p-Toluenesulfonate [4]
-
Reactor Setup: A high-pressure autoclave (e.g., 50 mL capacity) is charged with 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 g, 3.93 mmol) and a solvent such as dimethyl sulfoxide (DMSO, 3 g).
-
Addition of Ammonia: A 28% aqueous ammonia solution (2.4 g, 35.4 mmol, ~9 molar equivalents) is added to the autoclave.
-
Reaction: The autoclave is sealed and heated to 150 °C. The reaction mixture is stirred at this temperature for a specified period, typically 3-5 hours. The internal pressure will increase during the reaction.
-
Cool-down and Workup: After the reaction is complete, the vessel is cooled to room temperature (or below, e.g., 5 °C). The reaction mixture is carefully transferred to a flask.
-
Isolation: The product is typically isolated from the reaction mixture by distillation. Due to its low boiling point, fractional distillation is required to separate TFEA from the solvent and unreacted starting materials. The basic product can be first extracted into an organic solvent after neutralizing any excess ammonia salt.
-
Purification: Further purification is achieved by careful fractional distillation to yield pure 2,2,2-trifluoroethylamine.
Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride[1]
The hydrochloride salt is a stable, crystalline solid that is often more convenient to handle than the volatile free amine.
-
Reaction Setup: To a three-necked flask equipped with a stirrer and dropping funnel, add ethanol (100 g) and 2,2,2-trifluoroethylamine (33 g). Cool the flask in an ice bath.
-
Acid Addition: Slowly add a saturated solution of hydrochloric acid (35 g) dropwise while maintaining the internal temperature below 25 °C.
-
Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature with stirring for 1 hour.
-
Solvent Removal: Concentrate the reaction solution under reduced pressure (e.g., 0.98 MPa) at a controlled temperature of 45 ± 5 °C for approximately 5 hours to remove ethanol and water.
-
Isolation: The resulting white, powdery crystalline solid is 2,2,2-trifluoroethylamine hydrochloride. The yield is typically high (e.g., 96%).[1]
Derivatization of Carboxylic Acids for GC-MS Analysis
TFEA is used as a derivatizing agent to improve the chromatographic properties and detectability of carboxylic acids in gas chromatography (GC), particularly with an electron-capture detector (ECD). The amine converts the polar carboxylic acid into a more volatile and less polar trifluoroethylamide.
Methodology: Amidization of a Carboxylic Acid [9]
-
Sample Preparation: An aqueous sample containing the carboxylic acid of interest is prepared.
-
Reagent Addition: To the aqueous sample, add solutions of 3-ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride (TFEA·HCl). A small amount of a base like pyridine can be added to facilitate the reaction.
-
Reaction: The mixture is vortexed for approximately 1 minute and then allowed to react at room temperature for 10-15 minutes to form the corresponding 2,2,2-trifluoroethylamide.
-
Extraction: The resulting amide derivative is extracted from the aqueous solution using a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE). The starting materials (EDC and TFEA salts) remain in the aqueous phase, resulting in a clean organic extract.
-
Analysis: The organic layer is collected, dried if necessary (e.g., with anhydrous sodium sulfate), and injected into the GC-MS or GC-ECD for analysis.
Safety and Handling
2,2,2-Trifluoroethylamine is a hazardous chemical that must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor.[6] It is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.
-
Handling: Work should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All ignition sources must be eliminated from the work area. Containers should be kept tightly closed and stored in a cool, dry place, typically refrigerated at 2-8 °C.
-
Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Borane Reagents [organic-chemistry.org]


